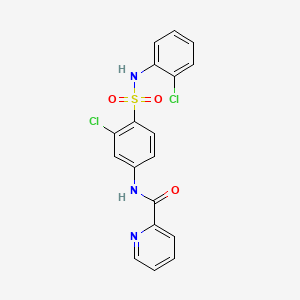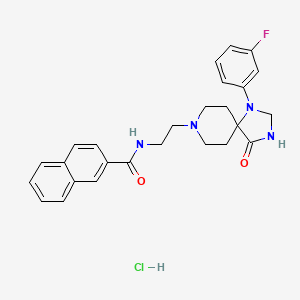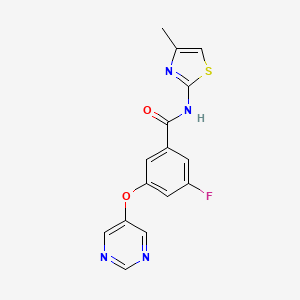
WNK463
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, etc. For the compound , some of its computed properties include a molecular weight of 462.9 g/mol, a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 8, and a Rotatable Bond Count of 5 .Aplicaciones Científicas De Investigación
Cardiovascular and Renal Function Regulation {svg_1}
WNK463, un inhibidor de la quinasa WNK de acción pan, desempeña un papel fundamental en la regulación de la presión arterial y la homeostasis de los fluidos corporales y los electrolitos {svg_2}. Aprovecha características estructurales únicas de las quinasas WNK para lograr tanto afinidad como selectividad de la quinasa {svg_3}. En modelos de roedores de hipertensión, this compound afecta la presión arterial y la homeostasis de los fluidos corporales y los electrolitos {svg_4}.
Hypertension Treatment {svg_5}
El síndrome de Gordon, una enfermedad hipertensiva mendeliana, es causado por mutaciones en WNK1 y WNK4 {svg_6}. El tratamiento de ratones con this compound, un potente inhibidor pan-WNK, disminuyó significativamente la presión arterial en ratas hipertensas espontáneamente {svg_7}.
Ion Transport Modulation {svg_8}
Las quinasas WNK, incluida this compound, son reguladores clave de la homeostasis de iones Cl-, Na+ y K+ y el volumen celular {svg_9}. Fosforilan y activan las quinasas corriente abajo OSR1 y SPAK, que luego estimulan o inhiben la actividad del transporte de iones {svg_10}.
Neuroprotection {svg_11}
La pérdida de la función de la quinasa WNK, incluida this compound, se asocia con fenotipos neuroprotectores {svg_12}. Por ejemplo, el ratón con eliminación de WNK3 mostró un volumen de infarto y edema cerebral significativamente menor después de un derrame cerebral isquémico que los ratones de tipo salvaje {svg_13}.
Pain Management {svg_14}
Una variante de empalme de WNK1 que contiene el exón HSN2 se expresa en el sistema nervioso, y la eliminación del exón HSN2 redujo la hipersensibilidad al dolor asociada con la lesión nerviosa en ratones {svg_15}.
Cancer Signaling {svg_16}
Cada vez hay más evidencia de que la familia de quinasas WNK, incluida this compound, está involucrada en cascadas de señalización relacionadas con el cáncer {svg_17}. WNK1 es un impulsor de la migración y la proliferación en varios tipos de cáncer, mientras que WNK2 actúa como un supresor tumoral {svg_18}.
Mecanismo De Acción
WNK463, also known as N-(tert-butyl)-1-(1-(5-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)pyridin-2-yl)piperidin-4-yl)-1H-imidazole-5-carboxamide, is a potent inhibitor of the WNK (With-No-Lysine (K)) kinases . This article will delve into the mechanism of action of this compound, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of the environment on its action.
Mode of Action
This compound inhibits the kinase activity of all four WNK family members . When the WNK kinases are activated, they phosphorylate and activate downstream kinases OSR1 and SPAK . OSR1/SPAK then phosphorylate the Na+, K±coupled importers NCC, NKCC1, and NKCC2 and the K±coupled Cl- exporters KCC1–4 . This compound inhibits this process, thereby modulating the activity of these ion transporters .
Biochemical Pathways
The WNK kinases are key regulators of Cl-, Na+, and K+ ion homeostasis and cellular volume . They control the activity of several ion transporters, including NCC, NKCC1, NKCC2, and KCC1–4 . In response to hypertonic extracellular conditions, the cell shrinks as water is extruded and WNK kinases are activated, leading to an influx of Cl-, Na+, and K+ ions to promote water uptake to restore normal cell volume .
Pharmacokinetics
This compound is orally bioavailable . It potently inhibits the in vitro kinase activity of all four WNK family members with IC50 of 5nM, 1nM, 6nM, and 9nM . .
Result of Action
The inhibition of WNK kinases by this compound has several effects. It can lead to decreased blood pressure in spontaneously hypertensive rats . In addition, it can modulate the activity of ion transporters, affecting ion homeostasis and cellular volume . This compound also reduces the effects of physiological KCC stimuli (pH, volume, urea) and abolishes any response of KCC to changes in oxygen tension .
Action Environment
The action of this compound is influenced by the cellular environment. For instance, hyperosmotic conditions can activate WNK kinases, leading to changes in cellular volume . This compound can modulate this response . .
Propiedades
IUPAC Name |
N-tert-butyl-3-[1-[5-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]pyridin-2-yl]piperidin-4-yl]imidazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F3N7O2/c1-20(2,3)27-17(32)15-11-25-12-31(15)14-6-8-30(9-7-14)16-5-4-13(10-26-16)18-28-29-19(33-18)21(22,23)24/h4-5,10-12,14H,6-9H2,1-3H3,(H,27,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWSHOMMVLGBIDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CN=CN1C2CCN(CC2)C3=NC=C(C=C3)C4=NN=C(O4)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F3N7O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
ANone: WNK463 is an ATP-competitive inhibitor, specifically targeting the catalytic domain of WNK kinases. This interaction prevents WNK kinase activity, disrupting downstream signaling pathways. WNK kinases typically regulate ion cotransporters, like the Na+-Cl− cotransporter (NCC) and Na+-K+-2Cl− cotransporter (NKCC). Inhibition by this compound impacts these transporters, influencing ion transport and cellular processes like cell volume regulation and neuronal excitability.
ANone: The molecular formula for this compound is C22H25F3N8O3. Its molecular weight is 506.48 g/mol. While specific spectroscopic data isn't readily available in the provided research, analytical methods like mass spectrometry and nuclear magnetic resonance (NMR) are typically employed for characterizing such compounds.
ANone: The provided research primarily focuses on the biological activity and therapeutic potential of this compound. Information regarding material compatibility and stability under diverse conditions would require further investigation and might be found in drug development documentation or chemical supplier information.
ANone: this compound itself doesn't possess catalytic properties. It functions as an enzyme inhibitor, specifically targeting WNK kinases. Its primary applications lie in research, exploring the biological roles of WNK kinases, and potentially as a therapeutic agent for conditions associated with WNK kinase dysregulation, such as hypertension and certain cancers.
ANone: Yes, computational studies have been performed to analyze this compound interactions with WNK kinase isoforms. Molecular modeling, docking studies, and molecular dynamics simulations have provided insights into binding modes, selectivity profiles, and structural dynamics of this compound in complex with WNK kinases. , These studies facilitate understanding the molecular basis of this compound's inhibitory activity and can aid in designing more potent and selective WNK kinase inhibitors.
ANone: While the provided literature doesn't delve into detailed SAR studies of this compound, it highlights the importance of specific structural features for its activity. For instance, the interaction of this compound with the hinge region of WNK1, particularly with the gatekeeper residue Met304 and its counterparts in other isoforms, is crucial for its inhibitory activity. Further research exploring modifications to the this compound scaffold could provide valuable information on its SAR and guide the development of analogs with enhanced properties.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-({6-[2-(3-Fluorophenyl)ethynyl]pyridin-3-yl}carbonyl)piperidin-4-ol](/img/structure/B611734.png)




![N-[(2R)-3,3-dimethylbutan-2-yl]-6-[(3-fluorophenyl)methoxy]pyridine-3-carboxamide](/img/structure/B611741.png)

![(4-fluorophenyl)(2-(phenoxymethyl)-6,7-dihydrooxazolo[5,4-c]pyridin-5(4H)-yl)methanone](/img/structure/B611743.png)
![5-[2-(3-fluorophenyl)ethynyl]-N-[(2R)-3-hydroxy-3-methylbutan-2-yl]pyridine-2-carboxamide](/img/structure/B611749.png)
![6-[[2-fluoro-4-(1-methylpyrazol-4-yl)phenyl]methyl]-7H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B611752.png)
![Hexahydro-5-(4-pyridinyl)pyrrolo[3,4-c]pyrrol-2(1h)-yl][1-(5-isoquinolinylsulfonyl)-3-azetidinyl]methanone](/img/structure/B611753.png)